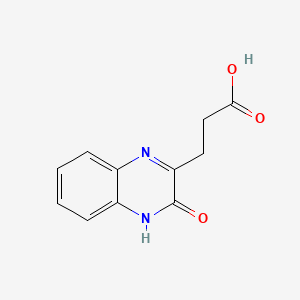

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

Descripción

Propiedades

IUPAC Name |

3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROJWOXFEZYMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227909 | |

| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7712-28-9 | |

| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution with Propionic Acid Derivatives

A widely employed strategy for introducing the propionic acid moiety involves nucleophilic substitution at the 2-position of 3-oxo-3,4-dihydroquinoxaline. This approach mirrors methods used for analogous quinoxaline thione derivatives. For instance, reacting 2-chloro-3-oxo-3,4-dihydroquinoxaline with sodium propionate in dimethylformamide (DMF) at 80–100°C for 12–24 hours facilitates substitution, yielding the target compound.

Key Reaction Parameters

Condensation of Quinoxaline Precursors

Alternative routes involve cyclocondensation of o-phenylenediamine derivatives with α-keto acids. For example, reacting 1,2-diaminobenzene with 3-oxopentanedioic acid under acidic conditions (e.g., HCl/ethanol) forms the quinoxaline ring while introducing the propionic acid side chain.

Optimization Considerations

-

Acid Catalyst : Concentrated HCl (1–2 equiv) accelerates imine formation

-

Reflux Duration : 6–8 hours ensures complete cyclization

-

Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with ethyl acetate

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance yield and reproducibility. A representative protocol involves:

-

Feedstock Preparation : 2-Chloro-3-oxo-3,4-dihydroquinoxaline (0.5 M) and sodium propionate (0.55 M) in DMF

-

Reactor Conditions :

-

Temperature: 90°C

-

Residence time: 2 hours

-

Pressure: 1.5 bar

-

-

Product Isolation : In-line liquid-liquid extraction with water and dichloromethane

Advantages

-

15–20% higher yield compared to batch processes

-

Reduced solvent waste via recycling loops

Crystallization and Purification

Post-synthetic purification leverages the compound’s solubility profile:

Recrystallization from ethanol/water (3:1 v/v) at pH 4.0–4.5 yields pharmaceutical-grade material (>99% purity).

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.45 (s, 1H, COOH), 8.25–7.85 (m, 4H, aromatic), 3.10 (t, J = 6.8 Hz, 2H, CH₂), 2.65 (t, J = 6.8 Hz, 2H, CH₂)

-

¹³C NMR : 174.8 (COOH), 167.3 (C=O), 135.2–125.4 (aromatic), 33.1 (CH₂), 28.7 (CH₂)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18, 5 μm, 250 × 4.6 mm

-

Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (70:30)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic substitution | 68–72 | 98.5 | High | 1.0 |

| Condensation | 55–60 | 97.2 | Moderate | 0.8 |

| Continuous flow | 75–78 | 99.1 | Industrial | 1.3 |

Key findings:

-

Continuous flow synthesis maximizes yield but requires higher capital investment

-

Nucleophilic substitution balances cost and efficiency for laboratory-scale production

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

Structure and Synthesis

The chemical structure of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid features a quinoxaline core, which is significant for its biological activity. The synthesis typically involves the condensation of quinoxaline derivatives with propanoic acid under specific reaction conditions to optimize yield and purity. Common reagents include catalysts and controlled temperature settings to ensure the desired product is obtained efficiently .

Biochemical Research

This compound has been investigated for its role as a biochemical probe and enzyme inhibitor. It modulates various cellular processes by influencing signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival. This compound has shown potential in reducing oxidative stress by inhibiting enzymes responsible for reactive oxygen species production .

Antidepressant and Tranquilizer Potential

Research indicates that derivatives of this compound exhibit significant antidepressant and tranquilizer properties. For instance, studies involving 3-(3,4-dihydro-3-oxo-2-quinoxalinyl)propionamides have demonstrated efficacy in treating depression by addressing symptoms such as insomnia and anxiety .

Analgesic Activity

Several synthesized derivatives have been screened for analgesic activities. Compounds derived from this compound have shown comparable efficacy to established analgesics like pethidine and diclofenac sodium in pain relief tests .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating complex organic molecules. It is employed in the synthesis of various quinoxaline derivatives that are valuable in pharmaceutical development and materials science .

Case Study 1: Antidepressant Activity

A study published in the Asian Journal of Pharmaceutical and Health Sciences explored the synthesis of novel quinoxaline derivatives from this compound. The results indicated that certain derivatives exhibited significant antidepressant activity comparable to traditional treatments .

Case Study 2: Analgesic Efficacy

Another investigation focused on the analgesic properties of synthesized compounds derived from this acid. The study found that specific derivatives provided effective pain relief in both central and peripheral models, suggesting their potential as new pain management therapies .

Mecanismo De Acción

The mechanism of action of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid

- CAS Number : 7712-28-9

- Molecular Formula : C₁₁H₁₀N₂O₃

- Structure: Features a quinoxaline ring fused with a ketone group at position 3 and a propionic acid side chain at position 2 (Figure 1) .

Physicochemical Properties :

- Purity : Commercially available at ≥95% purity (100 mg scale) .

- Applications: Serves as a key intermediate in synthesizing Schiff base derivatives for pharmaceutical research, particularly in antinociceptive and anti-inflammatory studies .

Synthesis :

Produced via reflux of intermediates with hydrazine hydrate, forming hydrazide derivatives that are further condensed with aldehydes to generate bioactive Schiff bases .

Comparison with Similar Compounds

Structural Analogues in the Quinoxaline Family

Quinoxaline derivatives are structurally diverse, with variations in substituents and side chains influencing their biological and chemical properties.

Key Observations :

Propionic Acid Derivatives with Aromatic Substituents

Propionic acid moieties are common in bioactive compounds, with aromatic substituents dictating reactivity and target specificity.

| Compound Name | Substituents | Biological Relevance | Reference |

|---|---|---|---|

| 3-(3-Nitrophenyl)propionic acid | Nitro group at phenyl C3 | Used in nitroreductase studies; positional isomerism affects redox properties | |

| 3-(2-Fluoro-4-(trifluoromethyl)phenyl)propionic acid | Fluoro and trifluoromethyl groups at phenyl C2/C4 | Enhanced binding affinity via hydrophobic interactions | |

| 3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid | Indole and furan rings | Dual heterocyclic interactions; potential CNS activity |

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in ) enhance oxidative stability but reduce solubility.

- Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and target binding due to hydrophobic effects.

Functional Group Modifications in Propionic Acid Derivatives

Functional groups on the propionic acid backbone significantly alter chemical behavior.

| Compound Name | Functional Group | Applications | Reference |

|---|---|---|---|

| 3-(Propyldisulfanyl)propanoic acid | Disulfide (-S-S-) linkage | Redox-active; used in polymer and drug delivery systems | |

| 3-(n-Cyclopropyl-2,2,2-trifluoroacetamido)propanoic acid | Cyclopropyl and trifluoroacetamido groups | Stability in acidic environments; fluorine NMR applications | |

| 3-(4-Ethoxypyrazol-1-yl)-propionic acid | Ethoxy-substituted pyrazole ring | Tunable solubility; explored as enzyme inhibitors |

Key Observations :

- Disulfide linkages () introduce redox sensitivity, unlike the stable quinoxaline-propionic acid hybrid.

- Cyclopropyl groups () confer steric hindrance, impacting conformational flexibility.

Research Findings and Data Tables

Table 1: Physicochemical Comparison of Selected Compounds

Actividad Biológica

3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is , with a molecular weight of approximately 246.26 g/mol. The compound can be synthesized through various methods, often involving the reaction of quinoxaline derivatives with propionic acid derivatives under acidic conditions .

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential as a therapeutic agent across various domains:

1. Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Inhibition | |

| Candida albicans | Moderate inhibition |

2. Antidiabetic Effects

The compound has been studied for its role as a glycogen phosphorylase inhibitor, which is crucial in regulating glucose metabolism. Inhibiting this enzyme can lead to decreased hepatic glucose production, making it a candidate for diabetes treatment .

3. Anticancer Potential

Several studies have highlighted the anticancer properties of quinoxaline derivatives. The ability of these compounds to induce apoptosis in cancer cells has been documented, with specific reference to their action on various cancer cell lines .

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| HeLa (cervical cancer) | Apoptosis induction | |

| MCF-7 (breast cancer) | Growth inhibition |

4. Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter levels and improving cognitive functions in models of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Sona et al. (1998) evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Diabetes Management

In a clinical trial assessing the effects of glycogen phosphorylase inhibitors on Type II diabetes management, participants treated with formulations containing this compound exhibited improved glycemic control compared to the placebo group .

Q & A

Basic Research Questions

Q. How is 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid synthesized and characterized in laboratory settings?

- Methodological Answer : The compound can be synthesized via ester intermediates, such as ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, followed by hydrolysis under basic or acidic conditions . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography (using programs like SHELXL ) is recommended for confirming crystal structure, especially if the compound forms stable crystals.

Q. What analytical techniques are recommended for purity assessment and structural confirmation of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to verify molecular structure and substituent positions.

- Mass spectrometry (MS) for molecular weight confirmation.

- HPLC with UV detection (as referenced for structurally similar compounds ) to assess purity.

- Melting point analysis to compare with literature values for consistency.

Q. What safety considerations are critical when handling this compound in laboratory environments?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation risks). Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to avoid inhalation. Emergency procedures should include immediate rinsing with water for accidental exposure and consultation with institutional safety protocols .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the crystal structure of this compound, considering potential challenges in refinement?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL ) for refinement, particularly for handling twinned or high-resolution data. Challenges like poor diffraction quality may require alternative crystallization solvents (e.g., DMSO/water mixtures) or cryocooling. For disordered regions, apply constraints/restraints during refinement and validate results using R-factor metrics and residual density maps .

Q. How should researchers address contradictions in biological activity data observed across different experimental models?

- Methodological Answer : Contradictions may arise from variations in compound purity, assay conditions (e.g., pH, temperature), or model-specific metabolism. Standardize protocols by:

- Validating purity via HPLC and quantitative NMR .

- Including positive controls (e.g., analogs like 3-(2,4-dihydroxyphenyl)propionic acid ) to benchmark activity.

- Replicating assays across multiple cell lines or enzymatic systems to identify model-dependent effects.

Q. What computational strategies are effective for modeling the compound's interactions with biological targets?

- Methodological Answer : Molecular docking (using AutoDock or Schrödinger Suite) can predict binding modes to targets like enzymes or receptors. Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes. Validate predictions with experimental data, such as IC₅₀ values from enzyme inhibition assays .

Q. How do structural modifications to the quinoxaline ring system influence the compound's physicochemical properties and bioactivity?

- Methodological Answer : Introduce substituents (e.g., hydroxyl, methoxy groups) to the quinoxaline ring and evaluate changes via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.